Ethynyl Estradiol 3-Sulfate Sodium Salt is a sodium salt derivative of ethynyl estradiol, a synthetic estrogen used primarily in contraceptive formulations and hormone replacement therapy. This compound is significant in pharmacology and toxicology due to its role as a metabolite of ethynyl estradiol, contributing to its biological effects and pharmacokinetics. The chemical formula for Ethynyl Estradiol 3-Sulfate Sodium Salt is , with a molecular weight of approximately 398.45 g/mol .
Ethynyl Estradiol 3-Sulfate Sodium Salt can be synthesized through several methods, primarily involving the sulfation of ethynyl estradiol. The process typically includes the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and prevent side reactions. The final product is characterized by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
The molecular structure of Ethynyl Estradiol 3-Sulfate Sodium Salt features a steroid backbone with an ethynyl group at the 17-position and a sulfate group at the 3-position. The structural representation can be summarized as follows:
C[C@@]12CCC3=CC(OS(=O)(O[Na])=O)=CC=C3[C@@]1([H])CC[C@]4(C)[C@](O)(C#C)CC[C@@]24[H]
This structure allows for interactions with estrogen receptors, influencing various biological pathways .
Ethynyl Estradiol 3-Sulfate Sodium Salt participates in various chemical reactions typical of steroid compounds, including:
These reactions are significant for understanding the metabolism of ethynyl estradiol in vivo, where enzymatic activity can lead to various metabolites influencing therapeutic efficacy and safety profiles .
Ethynyl Estradiol 3-Sulfate Sodium Salt primarily acts as a prodrug that influences estrogen receptor activity. Upon administration, it may be converted into active forms that bind to estrogen receptors (ERs), leading to:
Studies indicate that modifications at the 3-hydroxyl position affect the binding affinity and activity towards estrogen receptors, highlighting the importance of this compound in estrogenic activity modulation .
These properties are critical for formulation development in pharmaceutical applications.
Ethynyl Estradiol 3-Sulfate Sodium Salt is utilized in various scientific applications including:
The compound's role as a metabolite provides insights into the pharmacokinetics of ethynyl estradiol-based therapies .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2